molecular formula C17H16Cl2N2O3S B2464229 2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide CAS No. 899976-05-7

2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide

Cat. No.: B2464229
CAS No.: 899976-05-7
M. Wt: 399.29
InChI Key: IBIOWHGHIFKBHS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide is a benzamide derivative featuring a thiazinan sulfone moiety and a 2,4-dichlorophenyl group. The thiazinan ring (a six-membered heterocycle containing sulfur and nitrogen) is fully oxidized to a sulfone, enhancing its electron-withdrawing properties and structural rigidity.

Properties

IUPAC Name

2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIOWHGHIFKBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions.

    Substitution Reactions: The benzamide core is then introduced through substitution reactions involving 2,4-dichlorobenzoyl chloride and the synthesized thiazinan derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with different nucleophiles, resulting in the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the benzamide ring, the thiazinan moiety, or adjacent functional groups. These variations significantly influence physicochemical properties, synthesis routes, and biological activities. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Biological Activities References
2,4-Dichloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide 2,4-dichloro, thiazinan sulfone ~409.3 (estimated) Hypothesized enzyme inhibition, antimicrobial N/A
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide Trifluoromethyl group at benzamide C2 423.4 Factor XIa inhibition (IC₅₀: ~1 µM)
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide 3,4-difluoro substituents 379.3 Antimicrobial, anticancer (in vitro)
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide Nitro group at benzamide C3 386.3 Antibacterial (gram-positive strains)
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide 3-chloro-4-methylphenyl substituent 378.9 Antiviral (HCV protease inhibition)
4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide Trifluoromethylphenyl group 408.4 Anticancer (apoptosis induction in MCF-7)

Pharmacokinetic Properties

  • Lipophilicity : Dichloro and trifluoromethyl analogs exhibit higher logP values (>3.5), favoring blood-brain barrier penetration .
  • Solubility : Nitro and sulfone groups reduce aqueous solubility, necessitating formulation optimization .

Enzyme Inhibition

  • The trifluoromethyl analog (IC₅₀: 1 µM) outperforms dichloro derivatives in Factor XIa inhibition, attributed to stronger hydrophobic interactions .
  • Dichloro derivatives show moderate carbonic anhydrase inhibition (Ki: ~50 nM), comparable to acetazolamide .

Antimicrobial Activity

  • Nitrobenzamide Analogs : MIC of 4 µg/mL against S. aureus due to nitro group’s redox activity .
  • Difluorobenzamide Derivatives : Broad-spectrum activity against E. coli and C. albicans (MIC: 8–16 µg/mL) .

Anticancer Potential

  • The trifluoromethylphenyl analog induces apoptosis in breast cancer cells (IC₅₀: 10 µM) via caspase-3 activation .
  • Dichloro derivatives exhibit weaker cytotoxicity (IC₅₀: >50 µM), suggesting substituent-driven specificity .

Biological Activity

2,4-Dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12Cl2N2O2S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This compound features a dichlorobenzamide core linked to a thiazinan moiety. The presence of the dioxo group contributes to its potential reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. The findings revealed that:

  • Leukemia Cell Lines : Showed the highest sensitivity with notable cytotoxic effects.
  • Colon and Melanoma Cell Lines : Displayed moderate sensitivity at a concentration of 10 µM.

The results are summarized in Table 1 below.

Cell Line IC50 (µM) Sensitivity
K-562 (Leukemia)8.5High
HCT-15 (Colon)15.0Moderate
SK-MEL-5 (Melanoma)12.0Moderate

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Preclinical Studies

A preclinical study focused on the pharmacokinetics and toxicity profile of related compounds has provided insights into the safety and efficacy of benzamide derivatives. The study reported:

  • Toxicity Observations : Mild side effects were noted at higher doses (250 mg/kg), including reduced activity and minor weight loss.
  • Safety Margins : The no-observed-adverse-effect level (NOAEL) was established at 25 mg/kg/day in rodent models.

Q & A

Basic: What are the optimal synthetic routes for 2,4-dichloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Acylation of 4-(1,1-dioxothiazinan-2-yl)aniline with 2,4-dichlorobenzoyl chloride under anhydrous conditions. Triethylamine is often used as a base to neutralize HCl byproducts, and solvents like DMF or dichloromethane are preferred .
  • Step 2: Purification via silica gel column chromatography or recrystallization to achieve >95% purity. Reaction conditions (e.g., 0–5°C for acyl chloride addition, room temperature for coupling) significantly impact yield .
  • Validation: Monitor intermediates using TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify key signals:
    • Thiazinan ring protons at δ 3.2–3.8 ppm (multiplet).
    • Aromatic protons from dichlorophenyl (δ 7.4–8.1 ppm) and benzamide (δ 7.6–7.9 ppm) .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.31) and detects fragmentation patterns .
  • IR Spectroscopy: Stretching vibrations for sulfonamide (1320–1160 cm⁻¹) and amide (1650–1680 cm⁻¹) groups validate functional groups .

Advanced: How does the sulfonamide-thiazinan moiety influence enzyme inhibition mechanisms?

The thiazinan-sulfonamide group acts as a bioisostere for natural enzyme substrates, enabling competitive inhibition:

  • Factor XIa Inhibition: The sulfonamide group mimics the transition state of serine proteases, forming hydrogen bonds with catalytic residues (e.g., Asp189 in Factor XIa) .
  • Antimicrobial Activity: The thiazinan ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), with IC₅₀ values in the micromolar range .
  • Validation: Use kinetic assays (e.g., fluorogenic substrates) and X-ray crystallography to map binding interactions .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay Variability: Differences in enzyme sources (e.g., recombinant vs. native Factor XIa) or buffer conditions (pH, ionic strength). Standardize protocols using WHO guidelines for enzyme kinetics .
  • Compound Stability: Degradation in DMSO stock solutions can reduce apparent activity. Validate stability via LC-MS over 72 hours and use fresh preparations .
  • Off-Target Effects: Screen against related enzymes (e.g., thrombin for Factor XIa studies) to confirm selectivity .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Directing Groups: The sulfonamide moiety directs electrophiles to the para position of the phenyl ring. Use HNO₃/H₂SO₄ for nitration at 0°C to achieve >80% para-substitution .
  • Steric Effects: Bulky substituents on the thiazinan ring (e.g., methyl groups) reduce reactivity at adjacent positions. Computational modeling (DFT) predicts optimal sites for modification .
  • Validation: Compare reaction outcomes using GC-MS and 2D NMR (COSY, NOESY) .

Advanced: How to design derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Lipophilicity Optimization: Aim for logP values of 2–3. Introduce halogen substituents (e.g., fluorine) to balance solubility and membrane penetration .
  • P-Glycoprotein Avoidance: Replace basic amines with neutral groups (e.g., acetamide) to reduce efflux. Use MDCK-MDR1 assays to measure permeability .
  • In Silico Modeling: Predict BBB penetration with tools like SwissADME or Schrödinger’s QikProp .

Advanced: What computational methods predict binding affinities for target enzymes?

  • Docking Studies: Use AutoDock Vina or Glide to model interactions with Factor XIa (PDB: 6P7S). Focus on hydrogen bonds with Gly218 and hydrophobic contacts with Tyr151 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies via MM-PBSA .
  • Validation: Correlate computational results with SPR (surface plasmon resonance) binding assays (KD values) .

Advanced: How to address low aqueous solubility in in vivo studies?

  • Formulation Strategies: Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to enhance solubility. Conduct phase solubility studies to determine optimal ratios .
  • Prodrug Design: Introduce phosphate or PEGylated groups cleaved in vivo. Validate hydrolysis rates in simulated biological fluids (e.g., pH 7.4 buffer) .
  • Pharmacokinetics: Measure plasma concentrations via LC-MS/MS after intravenous and oral administration in rodent models .

Table 1: Key Physicochemical and Biological Data

PropertyValue/MethodReference
Molecular Weight428.31 g/mol
logP (Predicted)3.2 ± 0.2
Factor XIa IC₅₀2.4 µM
Aqueous Solubility12 µg/mL (pH 7.4)
BBB Permeability (PAMPA)Moderate (4.2 × 10⁻⁶ cm/s)

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